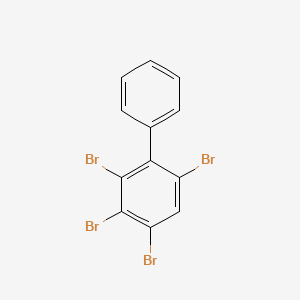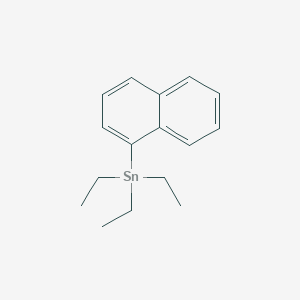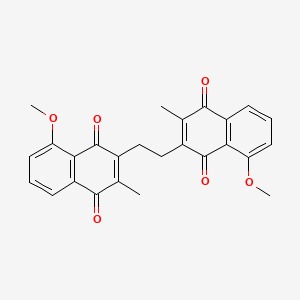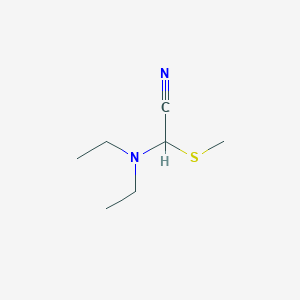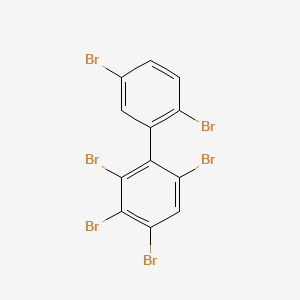
1,1'-Biphenyl, 2,2',3,4,5',6-hexabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- is a polybrominated biphenyl compound with the molecular formula C12H4Br6. It is a derivative of biphenyl where six hydrogen atoms are replaced by bromine atoms. This compound is known for its high stability and resistance to degradation, making it a persistent organic pollutant (POP).
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve full substitution . Industrial production methods often involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to its high stability.
Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions, and conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products depend on the type of reaction but can include various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls and their environmental impact.
Biology and Medicine: Research focuses on its toxicological effects and its role as an endocrine disruptor.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- exerts its effects involves its interaction with biological molecules. It can bind to and disrupt the function of various enzymes and receptors, leading to toxic effects. The molecular targets include the aryl hydrocarbon receptor (AhR) and the estrogen receptor, which are involved in regulating gene expression and hormonal balance .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- can be compared with other polybrominated biphenyls such as:
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexabromo-: Similar in structure but with different bromination pattern.
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexabromo-: Another isomer with distinct properties.
1,1’-Biphenyl, 2,2’,3,3’,4,5’,6,6’-octachloro-: A chlorinated analogue with different environmental and biological effects.
These comparisons highlight the uniqueness of 1,1’-Biphenyl, 2,2’,3,4,5’,6-hexabromo- in terms of its specific bromination pattern and its resulting chemical and biological properties.
Propiedades
| 119264-52-7 | |
Fórmula molecular |
C12H4Br6 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
1,2,3,5-tetrabromo-4-(2,5-dibromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-2-7(14)6(3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H |
Clave InChI |
HHVQNEPCJRJARM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)

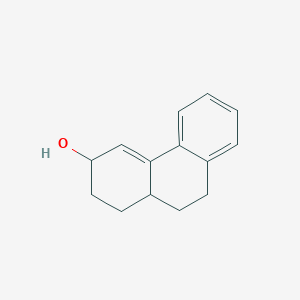
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
